molecular formula C8H15NO2 B1388842 1-isopropyl-L-proline CAS No. 342793-00-4

1-isopropyl-L-proline

Cat. No. B1388842
M. Wt: 157.21 g/mol
InChI Key: CKPAOPWAVKSUPQ-ZETCQYMHSA-N
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Description

1-Isopropyl-L-proline is a derivative of the amino acid proline . It has a molecular formula of C8H15NO2 and an average mass of 157.21 Da . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1-isopropyl-L-proline can be achieved through various methods. One such method involves the amidation of L-proline in organic media using ammonia and a biocatalyst . Another method involves the use of L-proline as an organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent . A patent also describes a method for preparing L-prolinamide, an intermediate of 1-isopropyl-L-proline, through a series of reactions .


Molecular Structure Analysis

The molecular structure of 1-isopropyl-L-proline consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has one defined stereocentre .


Chemical Reactions Analysis

1-isopropyl-L-proline can participate in various chemical reactions. For instance, L-proline can undergo racemization to D-proline, followed by reductive cleavage to yield 5-aminopentanoate . Additionally, L-proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives .


Physical And Chemical Properties Analysis

1-isopropyl-L-proline is a solid at room temperature with a density of 1.1±0.1 g/cm3 . It has a boiling point of 252.2±33.0 °C at 760 mmHg and a flash point of 106.3±25.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Microbiology and Biotechnology

    • L-proline analogues have been used to study cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
    • They are also useful compounds for industrial use. For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .
  • Pharmaceuticals and Organic Synthesis

    • Many hydroxyprolines (HOPs), such as 4-L-THOP and cis-4-hydroxy-L-proline (4-L-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .
    • L-AZC and 4-L-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .
  • Catalysis

    • Chiral Ionic Liquids (CIL) based on L-proline have been developed .
    • These CILs were tested as efficient chiral catalysts in IL media for asymmetric Michael addition reactions of ketones and aldehydes to nitro-olefins .
    • Similar or even better conversions and enantioselectivities (ee up to 95%) compared to the original L-proline were achieved .

Safety And Hazards

While specific safety and hazard information for 1-isopropyl-L-proline is not available, it is generally recommended to avoid contact with skin and eyes, avoid dust formation in confined areas, and not to breathe dust or ingest the substance .

properties

IUPAC Name

(2S)-1-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPAOPWAVKSUPQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-L-proline

CAS RN

342793-00-4
Record name 1-Isopropyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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